molecular formula C25H21F2NO4 B8097051 Fmoc-2,3-difluoro-L-homophenylalanine

Fmoc-2,3-difluoro-L-homophenylalanine

Cat. No.: B8097051
M. Wt: 437.4 g/mol
InChI Key: LKQNPTJSKHQTCZ-QFIPXVFZSA-N
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Description

Fmoc-2,3-difluoro-L-homophenylalanine is a synthetic amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and two fluorine atoms on the phenyl ring. The compound’s IUPAC name is (2S)-4-(2,3-difluorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid . It is primarily used in peptide synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2,3-difluoro-L-homophenylalanine typically involves the following steps:

    Protection of the Amino Group: The amino group of L-homophenylalanine is protected using the Fmoc group. This is achieved by reacting L-homophenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of Fluorine Atoms: The phenyl ring of the protected amino acid is then subjected to fluorination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Fmoc-2,3-difluoro-L-homophenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, Fmoc-2,3-difluoro-L-homophenylalanine is used as a building block in the synthesis of peptides and peptidomimetics. Its unique fluorinated structure can enhance the stability and bioavailability of peptides.

Biology

The compound is used in the study of protein-protein interactions and enzyme-substrate interactions. The presence of fluorine atoms can provide insights into the role of hydrophobic interactions in biological systems .

Medicine

In medicinal chemistry, this compound is explored for its potential in drug design. The fluorine atoms can improve the metabolic stability and binding affinity of peptide-based drugs .

Industry

In the pharmaceutical industry, the compound is used in the development of novel therapeutics. Its incorporation into peptides can enhance the pharmacokinetic properties of drugs .

Mechanism of Action

The mechanism of action of Fmoc-2,3-difluoro-L-homophenylalanine involves its incorporation into peptides, where it can influence the overall structure and function of the peptide. The fluorine atoms can enhance hydrophobic interactions and improve the binding affinity of the peptide to its target. The Fmoc group serves as a protecting group during peptide synthesis, ensuring selective reactions at the amino group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two fluorine atoms on the phenyl ring. This dual fluorination can significantly enhance the compound’s hydrophobic interactions and metabolic stability compared to its mono-fluorinated or non-fluorinated counterparts .

Properties

IUPAC Name

(2S)-4-(2,3-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F2NO4/c26-21-11-5-6-15(23(21)27)12-13-22(24(29)30)28-25(31)32-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,20,22H,12-14H2,(H,28,31)(H,29,30)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQNPTJSKHQTCZ-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C(=CC=C4)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=C(C(=CC=C4)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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